Enzymatic Inhibition Profile: Human 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
Etiocholenic acid demonstrates moderate inhibitory activity against human placental 17β-HSD1, a key enzyme in estrogen biosynthesis and a therapeutic target in hormone-dependent cancers. Its inhibitory potency is quantifiably lower than that of potent synthetic inhibitors, positioning it as a useful tool for studying basal enzyme activity or as a control [1].
| Evidence Dimension | IC50 for inhibition of human 17β-HSD1 |
|---|---|
| Target Compound Data | 19 μM |
| Comparator Or Baseline | Potent synthetic inhibitors (e.g., certain triazole conjugates) often achieve IC50 values in the low nanomolar range |
| Quantified Difference | Etiocholenic acid's IC50 is approximately 3-4 orders of magnitude higher (weaker) than nanomolar-potency inhibitors |
| Conditions | In vitro enzyme assay using human placental cytosolic 17β-HSD1, measuring reduction of [2,4,6,7-3H]-E1 to E2 after 10 minutes [1] |
Why This Matters
This established, moderate inhibitory activity allows researchers to use etiocholenic acid as a reference standard or a non-potent control, which is essential for validating assay sensitivity and establishing the dynamic range of high-throughput screens for 17β-HSD1 inhibitors.
- [1] Agarwal, D. S., et al. (2023). Steroid-triazole conjugates: A brief overview of synthesis and their application as anticancer agents. Steroids, 197, 109258. (Citing IC50 value of 19 μM for 17β-HSD1 inhibition by etienic acid). View Source
